

An In-depth Technical Guide to Carboxymethyl(trimethyl)azanium;hydrate (Betaine Hydrate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carboxymethyl(trimethyl)azanium;
hydrate

Cat. No.: B1263344

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl(trimethyl)azanium;hydrate, more commonly known as betaine monohydrate or trimethylglycine hydrate, is a quaternary ammonium compound that plays a vital role in numerous biological and chemical processes. As a zwitterionic molecule, it consists of a positively charged trimethylammonium group and a negatively charged carboxyl group, which dictates its unique physicochemical properties. In biological systems, it is a critical osmolyte, protecting cells from osmotic stress, and a significant methyl donor involved in the methionine-homocysteine cycle.^[1] Its functions extend to anti-inflammatory effects and potential therapeutic applications in liver disease and homocystinuria.^{[2][3]} This guide provides a comprehensive technical overview of its chemical structure, properties, experimental protocols for its synthesis and analysis, and its role in key biological pathways.

Chemical Structure and Identification

Betaine hydrate is the monohydrate form of glycine betaine. The core structure is a glycine molecule with three methyl groups attached to the nitrogen atom, creating a permanent positive charge. This is balanced by the negative charge of the carboxylate group.

- IUPAC Name: 2-(trimethylazaniumyl)acetate;hydrate[4]
- Systematic Name: **Carboxymethyl(trimethyl)azanium;hydrate**[5]
- Common Names: Betaine monohydrate, Betaine hydrate, Glycine betaine hydrate
- Molecular Formula: C₅H₁₃NO₃[4]
- CAS Numbers: 17146-86-0 (monohydrate), 590-47-6 (anhydrous/hydrate)[4][6]

Physicochemical and Spectroscopic Data

The properties of betaine hydrate are crucial for its application in research and development. Key quantitative data are summarized below.

Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	135.16 g/mol	[4][6]
Appearance	White crystalline powder or colorless crystals	[7][8]
Melting Point	~293 °C (decomposes) (for anhydrous form)	[8]
Water Solubility	>100 g/100 mL; Highly soluble	[6]
Methanol Solubility	55 g/100 g	
Ethanol Solubility	8.7 g/100 g	
pKa (acidic)	1.83 - 2.26	[8][9]
LogP	-3.1 to -4.5	[8][9]
Hygroscopicity	Highly hygroscopic	[8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quantification of betaine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (in D_2O): The spectrum shows two main signals: a singlet for the nine equivalent protons of the three methyl groups ($-\text{N}^+(\text{CH}_3)_3$) and a singlet for the two methylene protons ($-\text{CH}_2-$).
 - $-\text{N}^+(\text{CH}_3)_3$: ~3.26 ppm[10]
 - $-\text{CH}_2-$: ~3.90 ppm[10]
- ^{13}C NMR (in H_2O): The spectrum typically displays three distinct signals.
 - $-\text{N}^+(\text{CH}_3)_3$: ~56.1 ppm[10]
 - $-\text{CH}_2-$: ~68.8 ppm[10]
 - $-\text{COO}^-$: ~172.0 ppm[10]

Infrared (IR) Spectroscopy

A reproducible IR spectrum can be obtained using the Nujol mull method after drying the sample.[11] Key absorption bands are associated with the carboxylate and ammonium groups. The spectrum is complex, with characteristic broad absorption in the $2800\text{--}800\text{ cm}^{-1}$ range.[12]

Crystallographic Data

Betaine monohydrate crystallizes in the orthorhombic space group Pbca .[4]

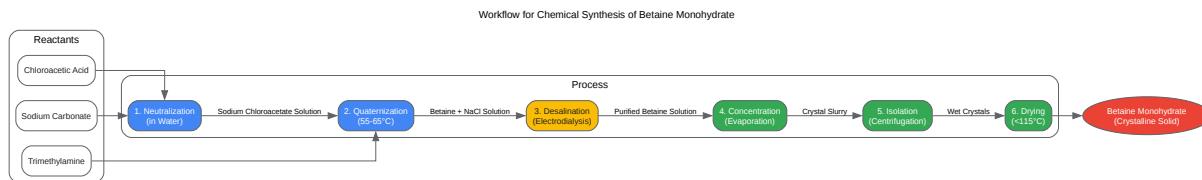
Parameter	Value	Source
System	Orthorhombic	[4]
Space Group	P b c a	[4]
a	9.0252 Å	[4]
b	11.0298 Å	[4]
c	12.3350 Å	[4]
α , β , γ	90 °	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of betaine are critical for scientific application.

Synthesis of Betaine Monohydrate

A common method for synthesizing betaine involves the reaction of chloroacetic acid with trimethylamine.[\[13\]](#) The following protocol is adapted from established chemical synthesis procedures.[\[13\]](#)[\[14\]](#)


Materials:

- Chloroacetic acid (ClCH_2COOH)
- Sodium carbonate (Na_2CO_3)
- Trimethylamine ($\text{N}(\text{CH}_3)_3$), 30% aqueous solution
- Deionized water
- Reaction vessel with stirring and temperature control
- Electrodialysis unit (optional, for desalination)
- Crystallizer

- Centrifuge
- Boiling dryer or vacuum oven

Procedure:

- Neutralization: In the reaction vessel, dissolve 1.5 tons of chloroacetic acid in 2.0 tons of water. Slowly add 0.84 tons of sodium carbonate to neutralize the acid. Control the addition rate to manage CO₂ evolution. Adjust pH to 6.5–7.5.[13][14]
- Quaternization: To the resulting sodium chloroacetate solution, slowly add 0.95 tons of 30% trimethylamine solution. Maintain the reaction temperature between 55–65°C. The reaction is exothermic and requires cooling.[14]
- Reaction Completion: Continue stirring at the set temperature until the reaction is complete, which can be monitored by checking the pH (should be around 7).
- Desalination (Optional): The resulting solution contains betaine and sodium chloride. For high purity, the salt can be removed using an electrodialysis unit.[14]
- Concentration & Crystallization: Concentrate the solution by evaporating water under reduced pressure to induce crystallization of betaine monohydrate.
- Isolation: Separate the crystals from the mother liquor using a centrifuge.
- Drying: Dry the betaine monohydrate crystals in a boiling dryer or a vacuum oven at a temperature below 115°C to obtain the final product.[14]

[Click to download full resolution via product page](#)

Fig. 1: Chemical synthesis workflow for betaine monohydrate.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining betaine concentrations in various matrices, including biological tissues and food.^[15] The following is a generalized protocol; optimization may be required based on the sample matrix and instrumentation.

Materials:

- HPLC system with a UV or Mass Spectrometry (MS) detector
- C18 reverse-phase column (e.g., Nova-Pak C18, 150 mm x 3.9 mm)^[15]
- Mobile Phase: MilliQ water adjusted to pH 3.7 with sulfuric acid^[15]
- Sample extraction solvent (e.g., water/methanol mixture)^[16]
- Solid-phase extraction (SPE) cartridges (e.g., strong cation-exchange) for cleanup^[16]
- Syringe filters (0.22 µm)

Procedure:

- Sample Preparation & Extraction:
 - Homogenize tissue or food samples in a water/methanol solvent.
 - Centrifuge the homogenate to pellet solids.
 - Collect the supernatant containing betaine.
- Extract Purification (Clean-up):
 - Pass the supernatant through a strong cation-exchange SPE cartridge to remove interfering compounds.[\[16\]](#)
 - Wash the cartridge and elute the betaine fraction.
- Chromatographic Separation:
 - Filter the purified extract through a 0.22 μm filter.
 - Inject 10-100 μL of the sample into the HPLC system.
 - Perform isocratic elution using the prepared mobile phase on a C18 column.[\[15\]](#)
 - Set a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
- Detection & Quantification:
 - UV Detection: As betaine lacks a strong chromophore, detection is performed at low wavelengths (~195-205 nm). Derivatization with agents like 4'-bromo-phenacyl triflate can be used to enhance UV sensitivity.[\[3\]](#)
 - MS Detection: Electrospray ionization mass spectrometry (ESI-MS) provides high selectivity and sensitivity, monitoring for the m/z transition of betaine (e.g., m/z 118).[\[16\]](#)
 - Quantify the betaine concentration by comparing the peak area to a standard curve prepared with known concentrations of betaine.

Workflow for HPLC Analysis of Betaine

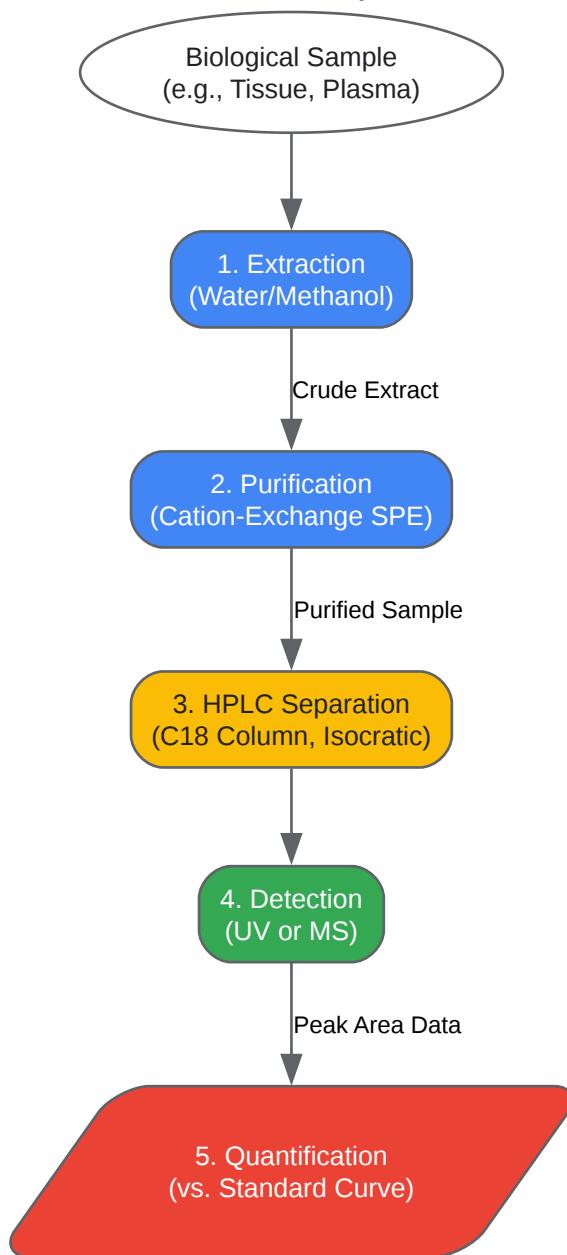

[Click to download full resolution via product page](#)

Fig. 2: General experimental workflow for betaine analysis by HPLC.

Biological Signaling Pathways

Betaine is a key player in two fundamental cellular processes: methyl group metabolism and the anti-inflammatory response.

Role in the Methionine-Homocysteine Cycle

In the liver and kidneys, betaine functions as a crucial methyl donor for the remethylation of homocysteine to methionine.^[17] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). This pathway is particularly important as it is independent of folate and vitamin B12, offering an alternative route for controlling homocysteine levels. Elevated homocysteine is a known risk factor for cardiovascular disease.

The process is as follows:

- Homocysteine accumulates from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor.
- The BHMT enzyme transfers a methyl group from betaine directly to homocysteine.
- This reaction yields methionine and dimethylglycine.
- Methionine can then be re-activated to SAM, thus completing the cycle.

Betaine in the Methionine-Homocysteine Cycle

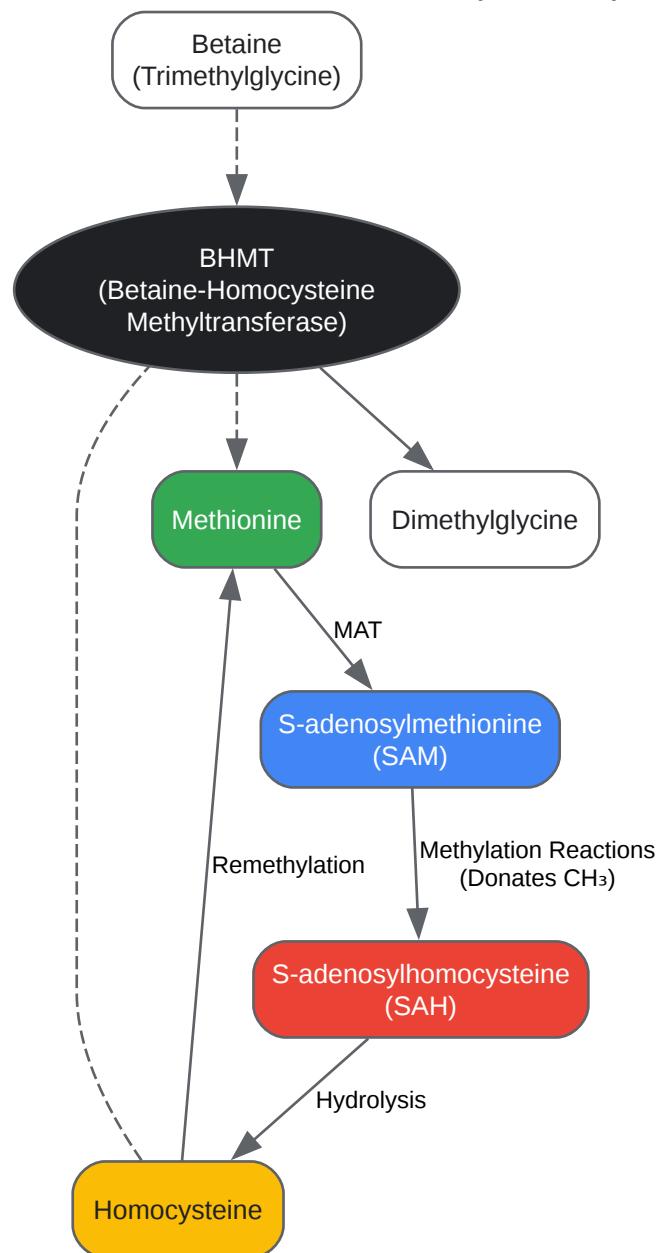

[Click to download full resolution via product page](#)

Fig. 3: Role of betaine in the BHMT-catalyzed remethylation of homocysteine.

Anti-Inflammatory Mechanism via NF-κB Inhibition

Betaine exhibits significant anti-inflammatory properties, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^{[2][18]} NF-κB is a master regulator of genes involved in inflammation, including cytokines like IL-1 β and enzymes like COX-2.

Betaine's inhibitory action occurs through several mechanisms:

- Inhibition of Upstream Kinases: Betaine can attenuate the activity of mitogen-activated protein kinases (MAPKs) and the I κ B kinase (IKK) complex.[19][20]
- I κ B Stabilization: The IKK complex is responsible for phosphorylating I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm. By inhibiting IKK, betaine prevents I κ B α degradation.
- NF- κ B Sequestration: With I κ B α remaining intact, NF- κ B cannot translocate to the nucleus.
- Reduced Gene Expression: The prevention of NF- κ B nuclear translocation leads to a downstream reduction in the transcription of pro-inflammatory genes.[18]

Betaine's Anti-Inflammatory Mechanism via NF-κB Inhibition

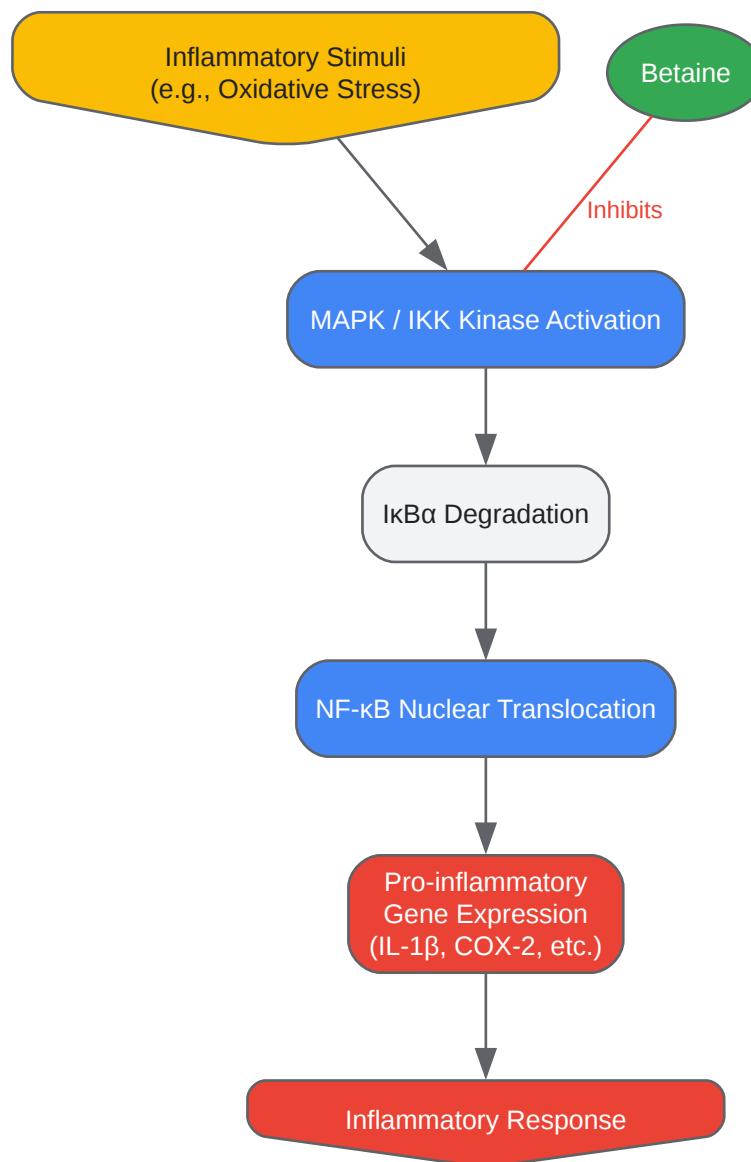

[Click to download full resolution via product page](#)

Fig. 4: Logical diagram of betaine's inhibitory effect on the NF-κB pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Betaine suppresses proinflammatory signaling during aging: the involvement of nuclear factor-kappaB via nuclear factor-inducing kinase/IκB kinase and mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the determination of betaine in tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betaine monohydrate | C5H13NO3 | CID 24884197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Betaine Mitigates Amyloid- β -Associated Neuroinflammation by Suppressing the NLRP3 and NF- κ B Signaling Pathways in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. BETAINE MONOHYDRATE CAS#: 17146-86-0 [amp.chemicalbook.com]
- 8. Betaine | 107-43-7 [chemicalbook.com]
- 9. Showing Compound Betaine (FDB009020) - FooDB [foodb.ca]
- 10. bmse000069 Betaine at BMRB [bmrbi.io]
- 11. Standard infrared absorption spectrum of betaine and optimal conditions for its measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US7005543B2 - Method of producing Betaine compound - Google Patents [patents.google.com]
- 14. CN102557970A - Preparation method of anhydrous betaine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. unipub.uni-graz.at [unipub.uni-graz.at]
- 17. BHMT Gene: Methylation, Homocysteine, and Betaine [geneticlifehacks.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Betaine Inhibits Interleukin-1 β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Carboxymethyl(trimethyl)azanium;hydrate (Betaine Hydrate)]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b1263344#what-is-the-chemical-structure-of-carboxymethyl-trimethyl-azanium-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com